molecular formula C10H8N2O B13832389 1h-[1,3]Oxazino[3,4-a]benzimidazole CAS No. 32881-63-3

1h-[1,3]Oxazino[3,4-a]benzimidazole

Cat. No.: B13832389
CAS No.: 32881-63-3
M. Wt: 172.18 g/mol
InChI Key: SFTJBTZDORSFFO-UHFFFAOYSA-N
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Description

1H-[1,3]Oxazino[3,4-a]benzimidazole is a heterocyclic compound that features a fusion of oxazine and benzimidazole rings

Preparation Methods

The synthesis of 1H-[1,3]Oxazino[3,4-a]benzimidazole typically involves the condensation of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 2-aminophenol with glyoxal in the presence of an acid catalyst to form the oxazine ring, which is then fused with the benzimidazole ring through cyclization reactions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1H-[1,3]Oxazino[3,4-a]benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxazinoquinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, using reagents such as alkyl halides or acyl chlorides.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic systems.

Mechanism of Action

The mechanism of action of 1H-[1,3]Oxazino[3,4-a]benzimidazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer cells, the compound may induce apoptosis by interacting with cellular proteins involved in cell cycle regulation and apoptosis pathways .

Properties

CAS No.

32881-63-3

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

1H-[1,3]oxazino[3,4-a]benzimidazole

InChI

InChI=1S/C10H8N2O/c1-2-4-9-8(3-1)11-10-5-6-13-7-12(9)10/h1-6H,7H2

InChI Key

SFTJBTZDORSFFO-UHFFFAOYSA-N

Canonical SMILES

C1N2C(=NC3=CC=CC=C32)C=CO1

Origin of Product

United States

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